![molecular formula C19H19ClN2O4S2 B2570281 4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-30-5](/img/structure/B2570281.png)
4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, thiazole derivatives have been reported with a variety of biological activities . The biological outcomes are greatly affected by substituents on a particular position of the thiazole ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Environmental Impact and Detection
Chlorophenols in Waste Incineration
Chlorophenols, which share a chlorinated aromatic component similar to the compound , have been studied for their role as precursors to dioxins in municipal solid waste incineration, highlighting the environmental impact and the need for monitoring and controlling such compounds (Peng et al., 2016).
Toxicity and Biodegradation
Toxicity and Degradation of Chlorinated Compounds
The occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum have been reviewed, indicating the environmental persistence and potential health risks of chlorinated organic compounds (Kropp & Fedorak, 1998). This underscores the importance of research into the degradation pathways and environmental fate of complex chlorinated compounds.
Antimicrobial Applications
Antimicrobial Triclosan and By-products
The environmental occurrence and toxicity of triclosan, a chlorinated compound used as an antimicrobial agent, have been extensively reviewed (Bedoux et al., 2012). This research area is relevant for understanding the environmental behavior and health implications of synthetic compounds with antimicrobial properties.
Chemical Synthesis and Applications
Synthetic Utilities
Research into synthetic methodologies and applications of compounds containing thiazole units, as in the given chemical structure, is a significant area. These compounds are utilized in the synthesis of various heterocyclic compounds, demonstrating their importance in medicinal chemistry and drug development (Ibrahim, 2011).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have been known to interact with a variety of targets, leading to diverse biological activities.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities .
Action Environment
Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
properties
IUPAC Name |
4-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S2/c1-25-17-8-3-13(11-18(17)26-2)19-22-15(12-27-19)9-10-21-28(23,24)16-6-4-14(20)5-7-16/h3-8,11-12,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFPYXPGRWZLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide |
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